molecular formula C14H31NO6S B15348484 D-Erythro-sphingosine(sulfate)

D-Erythro-sphingosine(sulfate)

Cat. No.: B15348484
M. Wt: 341.47 g/mol
InChI Key: QTMRJZVKBCQVOA-QTLXOMLRSA-N
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Description

D-Erythro-sphingosine(sulfate) is a sulfated derivative of D-erythro-sphingosine, a bioactive sphingolipid backbone critical to membrane structure and signaling. Its synthesis involves regioselective sulfation of the hydroxyl group in sphingosine, often via intermediates like cyclic sulfates or bis-sulfonates, as demonstrated in efficient synthetic routes from D-ribo-phytosphingosine . The sulfate group enhances its solubility and modifies its interactions with cellular targets, such as ion channels and receptors. Notably, D-erythro-sphingosine(sulfate) (CAS 56607-20-6) is recognized for its role in activating TRPM3 channels and binding Sigma-1 receptors (Sig-1Rs), influencing calcium signaling and stress responses .

Properties

Molecular Formula

C14H31NO6S

Molecular Weight

341.47 g/mol

IUPAC Name

(E,2S,3S)-2-aminotetradec-4-ene-1,3-diol;sulfuric acid

InChI

InChI=1S/C14H29NO2.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16;1-5(2,3)4/h10-11,13-14,16-17H,2-9,12,15H2,1H3;(H2,1,2,3,4)/b11-10+;/t13-,14-;/m0./s1

InChI Key

QTMRJZVKBCQVOA-QTLXOMLRSA-N

Isomeric SMILES

CCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O.OS(=O)(=O)O

Canonical SMILES

CCCCCCCCCC=CC(C(CO)N)O.OS(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Chemistry: D-Erythro-sphingosine is used in the study of sphingolipid metabolism and cell signaling pathways. Biology: It is employed in research on cell growth, differentiation, and apoptosis. Medicine: D-Erythro-sphingosine has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders. Industry: It is used in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

D-Erythro-sphingosine exerts its effects by activating p32 kinase and PP2A phosphatase , which are involved in various cellular processes. The activation of these enzymes leads to the modulation of cell signaling pathways, influencing cell growth, differentiation, and survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of D-Erythro-Sphingosine(Sulfate) and Analogues

Compound Core Structure Key Modifications Biological Targets EC50/KD Values Key Functions References
D-Erythro-sphingosine(sulfate) Sphingosine backbone (C18:1) Sulfate at hydroxyl group TRPM3, Sig-1R TRPM3: ~μM range Calcium influx, stress response
D-Erythro-sphingosine Sphingosine backbone (C18:1) Unmodified hydroxyl group Sig-1R, TRPM3 (weak agonist) Sig-1R: ~10 μM Apoptosis, ceramide synthesis
Pregnenolone sulfate Steroid backbone Sulfated pregnenolone TRPM3, Sig-1R TRPM3: ~μM range Neurosteroid signaling
N-Stearoyldihydro-D-erythro-sphingosine Dihydro-sphingosine + stearic acid N-acylated, saturated backbone Protein kinases, ceramidases Not reported Ceramide metabolism
Glucosylceramide Ceramide + glucose β-glucosyl linkage Lysosomal enzymes N/A Lipid storage, Gaucher disease

Key Distinctions

Receptor and Channel Activation

  • TRPM3 Activation: D-Erythro-sphingosine(sulfate) activates TRPM3 channels synergistically with pregnenolone sulfate, enhancing Ca²⁺ influx in pancreatic β-cells . In contrast, nifedipine (a dihydropyridine) activates TRPM3 independently but with lower potency .
  • Sig-1R Binding : Unlike unsulfated sphingosine, the sulfate group confers higher affinity for Sig-1Rs, modulating ER-mitochondria communication and stress responses .

Q & A

Q. What statistical frameworks are suitable for analyzing time-dependent effects of D-Erythro-sphingosine(sulfate) in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements. Use Kaplan-Meier survival analysis for toxicity studies or Cox proportional hazards models for dose-dependent response durations. Report p-values with Bonferroni correction for multiple comparisons .

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